molecular formula C17H19N5OS2 B2530143 2-((4-(butylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 688354-80-5

2-((4-(butylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2530143
CAS RN: 688354-80-5
M. Wt: 373.49
InChI Key: VCXQUQYQNAAWBC-UHFFFAOYSA-N
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Description

2-((4-(butylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide, also known as BuQA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BuQA belongs to the quinazoline family of compounds and has been found to possess several biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Scientific Research Applications

Synthesis and Biological Activity of Quinazoline Derivatives

Quinazoline derivatives have been synthesized and evaluated for their anticancer and antibacterial activities. For example, N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides showed significant in vitro anticancer activity, particularly against non-small cell lung and CNS cancer cell lines (Berest et al., 2011). Another study on substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments revealed considerable cytotoxicity and specific anticancer efficacy against colon cancer, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).

Antitumor Evaluation of Quinazolinone Scaffolds

A novel series of 2-[(3-substituted-4(3H)-quinazolin-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were designed, prepared, and evaluated for their extensive-spectrum antitumor efficiency across various tumor subpanels (Mohamed et al., 2016).

Anticonvulsant and Neuroprotective Effects

In the realm of neurology, quinazolinone derivatives have been explored for their anticonvulsant activities. A study synthesized 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamides and evaluated them for anticonvulsant effects, revealing weak to moderate efficacy in a pentylenetetrazole-induced seizure model in mice (Bunyatyan et al., 2020). Additionally, SP-8203, derived from earthworm extracts and containing a quinazolinone structure, showed neuroprotective effects and improved cognitive impairment in ischemic brain injury through modulation of NMDA receptor activity (Noh et al., 2011).

Antibacterial Activity

Quinazolinone derivatives have also demonstrated potential as antibacterial agents. For instance, N-phenylacetamide derivatives containing 4-arylthiazole moieties showed promising in vitro antibacterial activities against various bacteria, suggesting the potential for developing new antibacterial agents (Lu et al., 2020).

properties

IUPAC Name

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS2/c1-2-3-8-18-15-12-6-4-5-7-13(12)20-17(22-15)25-11-14(23)21-16-19-9-10-24-16/h4-7,9-10H,2-3,8,11H2,1H3,(H,18,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXQUQYQNAAWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(butylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide

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